molecular formula C20H23N3O3S2 B2573246 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 898372-08-2

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2573246
CAS No.: 898372-08-2
M. Wt: 417.54
InChI Key: HAFSHHPDMVKQIV-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of infectious diseases. DB844 belongs to the class of benzothiazole sulfonamides and has shown promising results in inhibiting the growth of various pathogens, including bacteria, fungi, and parasites.

Scientific Research Applications

Variability in Chemistry and Properties

Research highlights the fascinating variability in the chemistry and properties of benzothiazole derivatives. Benzothiazoles, including compounds like 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, have shown significant biological and electrochemical activity. These properties suggest their potential in developing new drugs or materials with specific desired actions or functionalities. The review of studies up to 2008 provides a comprehensive understanding of the preparation procedures, properties, and complex compounds of such ligands, indicating potential areas for further investigation (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives has been explored through ABTS/PP decolorization assays. This research elucidates the reaction pathways underpinning the assay, revealing how these compounds interact with radicals. Such studies underscore the utility of benzothiazole derivatives, including this compound, in evaluating antioxidant properties in various systems. However, the specificity of these reactions, especially in coupling with ABTS radicals, highlights the need for careful interpretation of antioxidant capacity results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antifungal and Immunomodulating Activities

Benzothiazole derivatives exhibit notable antifungal and immunomodulating activities. The structure-activity relationship studies of these compounds demonstrate their efficacy against Candida species, highlighting the importance of specific chemical characteristics, such as N-4 substitution and the presence of ether substitution in the side chain, for their biological activities. This suggests the potential of this compound in developing antifungal therapies or immunomodulatory agents (Schiaffella & Vecchiarelli, 2001).

Therapeutic Potential

The therapeutic potential of benzothiazole and its derivatives is vast, with applications in antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles, including the compound of interest, provide a significant opportunity for the development of new therapeutics. These properties make benzothiazoles a focal point in drug discovery and development, highlighting the ongoing importance of research into these compounds (Kamal, Hussaini, & Mohammed, 2015).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFSHHPDMVKQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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